molecular formula C12H10N2O2 B13138203 2-(5-Phenylpyrimidin-2-yl)aceticacid

2-(5-Phenylpyrimidin-2-yl)aceticacid

Cat. No.: B13138203
M. Wt: 214.22 g/mol
InChI Key: YMWXKVJYOUDQMF-UHFFFAOYSA-N
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Description

Table 1: Comparative Properties of Pyrimidine-Acetic Acid Derivatives

Compound Molecular Formula Molecular Weight (g/mol) LogP pKa
2-(5-Phenylpyrimidin-2-yl)acetic acid C₁₂H₁₀N₂O₂ 214.22 2.38 3.78
2-(Pyrimidin-5-yl)acetic acid C₆H₆N₂O₂ 138.13 0.88 3.78
2-((5-Phenylpyrimidin-2-yl)thio)acetic acid C₁₂H₁₀N₂O₂S 246.29 2.90 4.12

This table illustrates how structural modifications influence key physicochemical parameters, guiding the rational design of pyrimidine derivatives for specific applications.

Properties

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

2-(5-phenylpyrimidin-2-yl)acetic acid

InChI

InChI=1S/C12H10N2O2/c15-12(16)6-11-13-7-10(8-14-11)9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,15,16)

InChI Key

YMWXKVJYOUDQMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N=C2)CC(=O)O

Origin of Product

United States

Preparation Methods

Pyrimidine Core Synthesis and Functionalization

The synthesis of the pyrimidine ring substituted with a phenyl group at the 5-position typically starts from commercially available or easily synthesized pyrimidine derivatives. One common approach involves the preparation of 2-chloro-5-phenylpyrimidine intermediates, which serve as key precursors for further functionalization.

  • Preparation of 2-chloro-5-phenylpyrimidine: Literature describes refluxing 2-hydroxy-5-phenylpyrimidine with phosphorus oxychloride to replace the hydroxyl group with chlorine, facilitating subsequent nucleophilic substitution reactions. This step is monitored by thin-layer chromatography (TLC) to ensure completion.

  • Introduction of the phenyl substituent: The phenyl group at the 5-position can be introduced via condensation reactions involving benzoyl acetone or related β-diketones with urea derivatives under acidic conditions, yielding 5-phenylpyrimidin-2-ol intermediates.

Introduction of the Acetic Acid Side Chain

The acetic acid moiety at the 2-position of the pyrimidine ring is generally introduced via nucleophilic substitution or alkylation reactions on the 2-position halogenated pyrimidine intermediate.

  • Nucleophilic substitution with acetic acid derivatives: The 2-chloro-5-phenylpyrimidine intermediate undergoes nucleophilic attack by acetate nucleophiles or equivalents under refluxing conditions in polar solvents such as ethanol or acetic acid. This reaction yields 2-(5-phenylpyrimidin-2-yl)acetic acid after hydrolysis or acidic workup.

  • Alternative alkylation methods: Alkylation of the pyrimidine ring with haloacetic acid or esters in the presence of bases (e.g., sodium bicarbonate or potassium carbonate) has been reported. The reaction is typically performed in refluxing solvents like acetonitrile or ethanol, followed by acidification to liberate the free acetic acid derivative.

Representative Preparation Procedure

A generalized synthetic route adapted from literature sources is as follows:

Step Reagents & Conditions Description Yield & Notes
1 Benzoyl acetone + urea + methanol + HCl reflux Formation of 5-phenylpyrimidin-2-ol intermediate Moderate yield (~56%)
2 5-phenylpyrimidin-2-ol + phosphorus oxychloride reflux Conversion to 2-chloro-5-phenylpyrimidine High yield; monitored by TLC
3 2-chloro-5-phenylpyrimidine + sodium acetate or haloacetic acid + reflux in ethanol/acetic acid Nucleophilic substitution or alkylation to introduce acetic acid moiety Moderate to good yield (40-70%)
4 Acidic workup (e.g., HCl) and crystallization Isolation and purification of 2-(5-phenylpyrimidin-2-yl)acetic acid Pure compound obtained; characterized by NMR, elemental analysis

Analytical Characterization and Reaction Monitoring

  • Thin-layer chromatography (TLC): Used extensively to monitor reaction progress at each stage, especially during halogenation and nucleophilic substitution steps.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton and carbon NMR confirm the structural integrity of intermediates and final product, verifying substitution patterns on the pyrimidine ring and the presence of the acetic acid side chain.

  • Elemental Analysis: Confirms the purity and composition of the synthesized compound, matching calculated values for carbon, hydrogen, and nitrogen percentages.

Summary Table of Preparation Methods

Preparation Step Key Reagents Conditions Outcome References
Formation of 5-phenylpyrimidin-2-ol Benzoyl acetone, urea, methanol, HCl Reflux, 15 min to 24 h, 60°C 5-phenylpyrimidin-2-ol intermediate
Chlorination to 2-chloro-5-phenylpyrimidine Phosphorus oxychloride Reflux, 4-5 h 2-chloro-5-phenylpyrimidine
Introduction of acetic acid moiety Sodium acetate or haloacetic acid Reflux in ethanol or acetic acid, 6-8 h 2-(5-phenylpyrimidin-2-yl)acetic acid
Purification Acidic workup, crystallization Cooling, filtration, recrystallization Pure final product

Chemical Reactions Analysis

Types of Reactions

2-(5-Phenylpyrimidin-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

2-(5-Phenylpyrimidin-2-yl)acetic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(5-Phenylpyrimidin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Comparison of Key Features

Compound Name Core Heterocycle Substituents Acidity (pKa)* Solubility*
2-(5-Phenylpyrimidin-2-yl)acetic acid Pyrimidine Phenyl (5-position) ~3.5–4.0† Low (aqueous)‡
(5-Chloro-4-methyl-pyridin-2-yl)-acetic acid Pyridine Chloro (5), methyl (4) ~4.2–4.5† Moderate (DMSO)
2-(5-Fluoropyridin-2-yl)acetic acid hydrochloride Pyridine Fluoro (5), HCl salt ~2.8–3.2† High (polar solvents)

*Values inferred from structural analogs and electronic effects.
†Pyrimidine’s dual nitrogen atoms enhance electron-withdrawing effects, lowering pKa compared to pyridine analogs.
‡Phenyl group reduces aqueous solubility; acetic acid improves solubility in basic media via deprotonation.

Key Findings

(a) Acidity

The pyrimidine core in 2-(5-Phenylpyrimidin-2-yl)acetic acid introduces stronger electron-withdrawing effects than pyridine, stabilizing the deprotonated carboxylate form and lowering its pKa relative to pyridine-based analogs like (5-Chloro-4-methyl-pyridin-2-yl)-acetic acid . Fluorine’s electronegativity in 2-(5-Fluoropyridin-2-yl)acetic acid further reduces pKa, but its hydrochloride salt’s acidity is influenced by ionic interactions .

(b) Solubility and Lipophilicity

The phenyl group in the target compound increases lipophilicity, reducing aqueous solubility compared to halogenated pyridine derivatives. However, the acetic acid group allows solubility in polar aprotic solvents (e.g., DMSO) or basic aqueous solutions. In contrast, the hydrochloride salt of 2-(5-Fluoropyridin-2-yl)acetic acid exhibits high solubility in polar solvents due to ionic character .

Research Implications and Gaps

Acidity-Solubility Balance : The compound’s lower solubility compared to pyridine analogs may limit bioavailability, necessitating formulation strategies.

Synthetic Optimization : Further studies are required to elucidate efficient synthetic routes and crystallographic data.

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